Fmoc-Pro-OPfp is primarily employed in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids. Fmoc-Pro-OPfp acts as a protected amino acid building block. The Fmoc group ensures the selective attachment of the proline residue to the growing peptide chain while protecting the other reactive groups. The pentafluorophenyl ester moiety facilitates the coupling reaction between Fmoc-Pro-OPfp and the elongating peptide [, ].
Fmoc-Pro-OPfp offers several advantages over other proline activating reagents:
Fmoc-Pro-OPfp finds applications in various research areas where peptide synthesis is crucial:
Fmoc-Pro-OPfp, also known as N-(9-fluorenylmethoxycarbonyl)-L-proline pentafluorophenyl ester, is a chemical compound widely utilized in peptide synthesis. It has the molecular formula C26H18F5NO4 and a molar mass of approximately 503.42 g/mol . The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the proline amino acid, along with a pentafluorophenyl ester moiety. This structure makes it particularly effective for activating proline residues during solid-phase peptide synthesis.
Fmoc-Pro-OPfp primarily participates in coupling reactions where it acts as an activated form of proline. In these reactions, the pentafluorophenyl ester group enhances the electrophilicity of the carboxylic acid, facilitating the formation of peptide bonds with amine-containing compounds. The typical reaction involves the activation of the carboxylic acid of proline, allowing it to couple with an amine to form a dipeptide or longer peptide chains .
While Fmoc-Pro-OPfp itself is not biologically active, its role as an intermediate in peptide synthesis allows for the creation of biologically relevant peptides. These peptides can exhibit various biological activities depending on their sequences and structures. The incorporation of proline residues can influence peptide conformation and stability, impacting their biological functions .
The synthesis of Fmoc-Pro-OPfp generally involves the following steps:
The compound can be synthesized using standard solid-phase peptide synthesis techniques, which allow for efficient coupling and deprotection steps.
Fmoc-Pro-OPfp is primarily used in:
Interaction studies involving Fmoc-Pro-OPfp focus on its efficiency in facilitating peptide bond formation. The presence of the pentafluorophenyl ester significantly enhances its reactivity compared to other less reactive esters. This property has been demonstrated in various coupling reactions where it shows improved yields and reaction rates.
Several compounds share structural features or functional roles with Fmoc-Pro-OPfp. Below are some similar compounds:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
Fmoc-Ala-OPfp | N-(9-fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester | Similar activation for alanine residues |
Fmoc-Gly-OPfp | N-(9-fluorenylmethoxycarbonyl)-glycine pentafluorophenyl ester | Used for glycine incorporation |
Fmoc-Lys-OPfp | N-(9-fluorenylmethoxycarbonyl)-L-lysine pentafluorophenyl ester | Contains a longer side chain |
Fmoc-Tyr-OPfp | N-(9-fluorenylmethoxycarbonyl)-L-tyrosine pentafluorophenyl ester | Incorporates aromatic properties |
Uniqueness: Fmoc-Pro-OPfp is unique due to its specific activation of proline residues, which are critical for inducing turns and influencing secondary structures in peptides. Its enhanced reactivity due to the pentafluorophenyl group sets it apart from other Fmoc derivatives that may not possess this level of reactivity .
Fmoc-Pro-OPfp exhibits a complex molecular architecture characterized by three distinct structural domains that contribute to its exceptional performance in peptide synthesis. The compound possesses the molecular formula C₂₆H₁₈F₅NO₄ with a molecular weight of 503.4 g/mol, reflecting the integration of the fluorenylmethyloxycarbonyl protecting group, the L-proline backbone, and the pentafluorophenyl ester moiety. The stereochemical configuration is absolutely defined, with the (S)-configuration at the proline α-carbon ensuring compatibility with natural peptide sequences and maintaining the integrity of peptide secondary structures.
The fluorenylmethyloxycarbonyl (Fmoc) protecting group occupies the N-terminal position of the proline residue, providing base-labile protection that can be selectively removed under mild conditions without affecting acid-labile side-chain protecting groups. This orthogonal protection strategy represents a fundamental advancement over previous methodologies, as the Fmoc group demonstrates remarkable stability toward acidic conditions while remaining susceptible to base-catalyzed elimination reactions. The fluorene moiety contributes significant steric bulk and aromatic character to the molecule, influencing both its physical properties and synthetic utility.
The proline backbone maintains its characteristic cyclic structure, with the pyrrolidine ring constraining the φ dihedral angle and imparting unique conformational properties to peptide sequences. The five-membered ring system adopts a preferred envelope conformation, with the γ-carbon typically displaced from the plane defined by the remaining four atoms. This conformational constraint plays a crucial role in determining peptide secondary structure, particularly in the context of collagen-like sequences where proline residues are essential for triple helix stability.
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₂₆H₁₈F₅NO₄ | |
Molecular Weight | 503.4 g/mol | |
CAS Number | 86060-90-4 | |
Stereochemistry | (S)-configuration | |
Optical Rotation | [α]D²⁰ = -57 to -64° (c=1% in CHCl₃) |
The pentafluorophenyl (OPfp) ester functionality represents a sophisticated activating group that dramatically enhances the electrophilicity of the carbonyl carbon, facilitating rapid and efficient coupling reactions with amino nucleophiles. Crystallographic studies of related pentafluorophenyl esters have revealed significant electronic perturbations induced by the five fluorine substituents, which collectively withdraw electron density from the aromatic ring and create a highly electrophilic ester carbonyl. The pentafluorophenyl ring adopts a planar conformation with minimal deviation from ideal aromatic geometry, despite the substantial electronic effects of the fluorine substituents.
The C-F bond lengths in the pentafluorophenyl group typically range from 1.33 to 1.36 Å, reflecting the strong electronegativity of fluorine and its compact atomic radius. These bonds exhibit considerable ionic character, with significant negative charge localized on the fluorine atoms and corresponding positive charge on the carbon framework. The electron-withdrawing effect of the fluorine atoms extends throughout the conjugated system, significantly activating the ester carbonyl toward nucleophilic attack and making pentafluorophenol an excellent leaving group during amide bond formation.
The spatial arrangement of the pentafluorophenyl ester relative to the proline backbone influences both the reactivity and selectivity of coupling reactions. Computational studies suggest that the aromatic ring can adopt multiple conformations relative to the ester bond, with rotational barriers influenced by steric interactions between the fluorine atoms and the proline ring system. This conformational flexibility allows the molecule to access reactive conformations while minimizing unfavorable steric interactions during the coupling process.
Comprehensive spectroscopic analysis of Fmoc-Pro-OPfp provides detailed insights into its molecular structure, dynamics, and electronic properties. Proton NMR spectroscopy reveals characteristic signals that confirm the structural integrity and stereochemical purity of the compound. The fluorene aromatic protons appear as complex multiplets in the region δ 7.2-7.8 ppm, with the distinctive pattern of the fluorene ring system serving as a diagnostic fingerprint for successful Fmoc protection.
The proline ring protons exhibit characteristic chemical shifts and coupling patterns that reflect the constrained geometry of the five-membered ring. The α-proton appears as a distinct multiplet around δ 4.3-4.5 ppm, while the β, γ, and δ-methylene protons give rise to complex multiplet patterns in the aliphatic region. The coupling constants between adjacent protons provide valuable information about the ring conformation and the relative orientations of substituents around the pyrrolidine framework.
Carbon-13 NMR spectroscopy offers complementary structural information, with the carbonyl carbons of both the Fmoc protecting group and the activated ester appearing in the characteristic downfield region around δ 155-170 ppm. The pentafluorophenyl carbons exhibit distinctive patterns influenced by both through-bond and through-space coupling with fluorine nuclei, creating complex multiplet structures that serve as reliable indicators of structural integrity.
Fluorine-19 NMR spectroscopy provides exceptional sensitivity for monitoring the pentafluorophenyl ester moiety, with the five fluorine atoms appearing as distinct signals that reflect their different electronic environments. The ortho-fluorines typically appear around δ -150 to -155 ppm, while the meta-fluorines resonate around δ -160 to -165 ppm, and the para-fluorine appears around δ -155 to -160 ppm. These chemical shifts are highly sensitive to electronic perturbations and provide reliable indicators of molecular integrity and purity.
Spectroscopic Technique | Key Observations | Diagnostic Value |
---|---|---|
¹H NMR | Fluorene aromatics (δ 7.2-7.8 ppm), α-proton (δ 4.3-4.5 ppm) | Structural confirmation |
¹³C NMR | Carbonyl carbons (δ 155-170 ppm) | Electronic environment |
¹⁹F NMR | Five distinct fluorine signals (δ -150 to -165 ppm) | Purity assessment |
FT-IR | C=O stretches (1750-1780 cm⁻¹), C-F stretches (1000-1300 cm⁻¹) | Functional group identity |
MS | Molecular ion peak (m/z 503.4), characteristic fragmentation | Molecular weight confirmation |
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands that provide definitive identification of functional groups within the molecule. The activated ester carbonyl stretch appears at elevated frequency (typically 1750-1780 cm⁻¹) due to the electron-withdrawing effect of the pentafluorophenyl group, clearly distinguishing it from standard alkyl or aryl esters. The Fmoc carbamate carbonyl exhibits a distinct absorption around 1720-1740 cm⁻¹, while the numerous C-F stretching vibrations create a complex pattern of absorptions in the fingerprint region between 1000-1300 cm⁻¹.
Mass spectrometric analysis provides unambiguous molecular weight determination and structural confirmation through characteristic fragmentation patterns. The molecular ion peak appears at m/z 503.4, corresponding to the expected molecular weight of the intact molecule. Common fragmentation pathways include loss of the pentafluorophenol leaving group (mass loss of 184 Da) and cleavage of the Fmoc protecting group, generating diagnostic fragment ions that confirm the structural assignment and assess the purity of the preparation.
The synthesis of 9-fluorenylmethoxycarbonyl-L-proline pentafluorophenyl ester represents a critical advancement in peptide synthesis methodology, particularly for applications requiring high reactivity and stability of activated amino acid derivatives [1] [7]. The stepwise approach to producing this compound involves distinct protection and activation phases, each optimized for maximum yield and purity.
The initial protection step involves the selective masking of the proline amino group using 9-fluorenylmethyl chloroformate under controlled basic conditions [15]. This reaction typically proceeds at room temperature in the presence of sodium bicarbonate or triethylamine, yielding the protected intermediate with greater than 95% conversion efficiency [15]. The reaction mechanism involves nucleophilic attack of the proline amino group on the carbonyl carbon of the chloroformate, resulting in formation of the stable carbamate linkage characteristic of the 9-fluorenylmethoxycarbonyl protecting group [12].
Following successful protection, the activation phase employs pentafluorophenol as the activating agent in conjunction with coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [7] [10]. The pentafluorophenyl ester formation proceeds through formation of an O-acylisourea intermediate, which subsequently undergoes nucleophilic displacement by pentafluorophenol to yield the desired activated ester [10]. This stepwise methodology allows for precise control over reaction conditions and enables isolation of intermediates for quality assessment.
Reaction optimization studies have demonstrated that the use of N,N-dimethylformamide as solvent with 1.2 equivalents of pentafluorophenol and 1.1 equivalents of coupling reagent provides optimal yields ranging from 78% to 85% [13]. Temperature control during the activation step proves critical, with reactions conducted at 0°C to 5°C showing superior product quality compared to ambient temperature conditions [13]. The stepwise approach also facilitates removal of coupling byproducts, particularly dicyclohexylurea, through simple filtration and washing procedures.
Recent developments in synthetic methodology have focused on developing efficient one-pot procedures that combine protection and activation steps into a single reaction sequence [14] [16]. These protocols offer significant advantages in terms of operational simplicity, reduced solvent consumption, and improved overall efficiency for large-scale production.
The optimized one-pot methodology employs pentafluorophenyl carbonates as dual-function reagents capable of simultaneously protecting the amino group and activating the carboxylic acid function [14]. This approach utilizes the electrophilic nature of pentafluorophenyl carbonates to effect carbamate formation while concurrently generating the activated pentafluorophenyl ester in situ [14]. Systematic studies have revealed that electron-deficient carbonate derivatives demonstrate superior reactivity compared to their electron-rich counterparts.
Solvent selection plays a crucial role in one-pot protocol optimization, with acetonitrile and dichloromethane showing the most favorable results [14]. Reaction conditions involving 1.5 equivalents of pentafluorophenyl carbonate in acetonitrile at ambient temperature for 4-6 hours provide yields of 82-89% with minimal side product formation [14]. The protocol demonstrates particular efficiency with amino acids bearing longer aliphatic side chains, though polar amino acids require modified conditions involving elevated temperatures or extended reaction times.
Base selection significantly influences reaction outcomes, with potassium carbonate and cesium carbonate providing superior results compared to tertiary amine bases [14]. The use of 2.0 equivalents of potassium carbonate in the presence of catalytic amounts of 4-dimethylaminopyridine enhances reaction rates while maintaining high selectivity [14]. Quality control analysis using high-performance liquid chromatography reveals purity levels exceeding 96% for products obtained through optimized one-pot protocols.
Advanced one-pot methodologies incorporate in-situ monitoring techniques to track reaction progress and optimize conditions dynamically [16]. These approaches utilize real-time analytical methods to adjust reagent ratios and reaction parameters, resulting in improved reproducibility and consistency across different production scales [16].
The purification of 9-fluorenylmethoxycarbonyl-L-proline pentafluorophenyl ester at production scale requires specialized techniques capable of handling multi-gram quantities while maintaining high purity standards essential for peptide synthesis applications [20] [23]. Industrial-scale purification strategies combine multiple chromatographic approaches with crystallization techniques to achieve the stringent quality requirements demanded by pharmaceutical and research applications.
Primary purification employs reversed-phase high-performance liquid chromatography using C18 stationary phases with optimized gradient elution protocols [23]. Large-scale preparative columns with diameters ranging from 5 to 20 centimeters accommodate batch sizes of 10-50 grams with loading capacities of 35 grams per kilogram of stationary phase [26]. Solvent systems utilizing trifluoroacetic acid in water and acetonitrile provide excellent resolution of product from synthetic impurities and unreacted starting materials [23].
Secondary purification techniques involve solid-phase extraction using octadecylsilyl silica phases, which offer advantages in terms of throughput and solvent efficiency [20]. These methods employ gradient elution with organic modifier concentrations calculated based on retention time predictions derived from analytical high-performance liquid chromatography data [23]. Mathematical models correlating retention behavior with elution conditions enable precise optimization of purification protocols for specific batch compositions.
Quality control metrics for large-scale production encompass multiple analytical parameters designed to ensure product integrity and suitability for peptide synthesis applications [22] [25]. High-performance liquid chromatography purity analysis requires achievement of minimum 99% purity levels, with all significant amino acid-related impurities quantified below 0.2% [22]. Enantiomeric purity specifications mandate greater than 99.8% optical purity, verified through chiral high-performance liquid chromatography analysis using specialized stationary phases [22].
Table 1: Quality Control Specifications for Large-Scale Production
Parameter | Specification | Analytical Method | Acceptance Criteria |
---|---|---|---|
High-Performance Liquid Chromatography Purity | ≥99.0% | Reversed-phase chromatography | All impurities <0.2% |
Enantiomeric Purity | ≥99.8% | Chiral chromatography | D-isomer <0.2% |
Free Amine Content | ≤0.2% | Ninhydrin assay | Prevents premature deprotection |
Acetate Content | ≤0.02% | Ion chromatography | Minimizes capping reactions |
Water Content | ≤0.5% | Karl Fischer titration | Maintains ester stability |
Optical Rotation | -57° to -64° | Polarimetry | Confirms stereochemical integrity |
Advanced quality control protocols incorporate mass spectrometry analysis to verify molecular identity and detect trace impurities not readily observable through chromatographic methods [25]. Matrix-assisted laser desorption ionization mass spectrometry provides definitive molecular weight confirmation while electrospray ionization techniques enable structural characterization of degradation products or synthetic byproducts [25].
Stability assessment protocols evaluate product degradation under various storage conditions, with particular attention to hydrolysis of the pentafluorophenyl ester function [32]. Accelerated stability studies conducted at elevated temperatures and humidity levels provide predictive data for shelf-life determination and optimal storage recommendations [32]. These studies demonstrate that products stored at 2-8°C under anhydrous conditions maintain greater than 98% purity for periods exceeding 24 months.
Large-scale purification efficiency metrics focus on yield recovery, solvent consumption, and processing time optimization [26]. Industrial protocols achieve overall recovery yields of 85-92% with solvent consumption ratios of approximately 15-20 liters per kilogram of product [26]. Process optimization strategies incorporate recycling of purification solvents and implementation of continuous processing techniques to reduce environmental impact and production costs.
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